

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Phosphonate

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Compound of Interest

Compound Name: Dimethyl phosphonate

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Introduction

Dimethyl phosphonate (DMP), also known as dimethyl hydrogen phosphite, is an organophosphorus compound with the chemical formula $(\text{CH}_3\text{O})_2\text{P}(\text{O})\text{H}$. It is a colorless liquid with a mild odor, finding significant application as an intermediate in the synthesis of various organophosphorus compounds, including flame retardants and pesticides.^{[1][2]} Its reactivity, particularly at the P-H bond, makes it a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of **dimethyl phosphonate**, detailed experimental protocols for its synthesis and analysis, and spectral data for its characterization.

Physicochemical Properties

The key physicochemical properties of **dimethyl phosphonate** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Dimethyl Phosphonate

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₇ O ₃ P	[1]
Molecular Weight	110.05 g/mol	[1]
CAS Number	868-85-9	[1]
Appearance	Clear, colorless liquid	[1]
Odor	Mild, ester-like	[1]
Boiling Point	170-175 °C	[1]
Melting Point	< -60 °C	[3]
Density	1.20-1.25 g/cm ³ at 20°C	[1]
Refractive Index (n ²⁰ /D)	1.408-1.412	[1]
Vapor Pressure	1.35 hPa at 20 °C	[3]
Flash Point	93 °C (Closed cup)	[1]
Viscosity (dynamic)	1.4 mPa·s at 20°C	

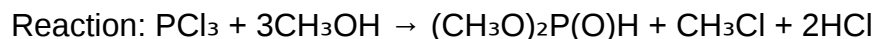
Table 2: Solubility and Partition Coefficient of Dimethyl Phosphonate

Property	Value	Reference(s)
Solubility in Water	Miscible (> 100 g/L at 19.5 °C)	[3]
Solubility in Organic Solvents	Miscible with most organic solvents	[1]
Log K _{ow} (Octanol-Water Partition Coefficient)	-1.2 (calculated)	[3]

Experimental Protocols

Synthesis of Dimethyl Phosphonate

A common method for the synthesis of **dimethyl phosphonate** is the reaction of phosphorus trichloride with methanol.^{[1][2]}



Materials:

- Phosphorus trichloride (PCl_3)
- Methanol (CH_3OH), anhydrous
- Inert gas (e.g., Nitrogen or Argon)
- Reaction vessel with a stirrer, dropping funnel, condenser, and gas outlet
- Distillation apparatus

Procedure:

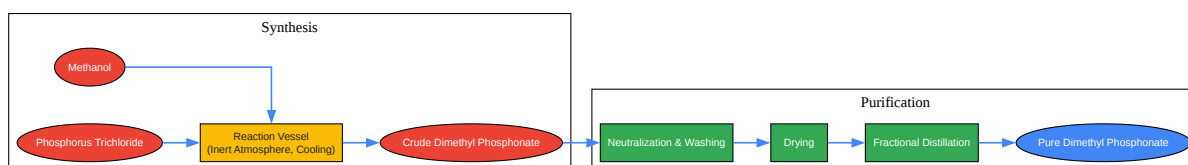
- Under an inert atmosphere, charge the reaction vessel with anhydrous methanol.
- Cool the methanol in an ice bath.
- Slowly add phosphorus trichloride dropwise to the cooled methanol with vigorous stirring. The molar ratio of methanol to phosphorus trichloride should be approximately 3:1.^[2]
- Control the reaction temperature between 48-52°C by adjusting the addition rate of phosphorus trichloride, as the reaction is highly exothermic.^[2]
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.
- The resulting crude **dimethyl phosphonate** will be acidic due to the formation of hydrochloric acid.

Purification of Dimethyl Phosphonate

The crude product is typically purified by distillation.^[3]

Procedure:

- Neutralize the acidic crude product. This can be achieved by washing with a mild base, such as a saturated sodium bicarbonate solution, followed by water.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Filter to remove the drying agent.
- Purify the crude **dimethyl phosphonate** by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for **dimethyl phosphonate**.



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Figure 1. Experimental workflow for the synthesis and purification of **dimethyl phosphonate**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be employed for the analysis of **dimethyl phosphonate**.

Instrumentation:

- HPLC system with a UV detector

- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

Mobile Phase:

- A gradient or isocratic mixture of acetonitrile and water. For mass spectrometry detection, formic acid can be used as an additive instead of phosphoric acid.

Procedure:

- Prepare a standard solution of **dimethyl phosphonate** of known concentration in the mobile phase.
- Prepare the sample solution by dissolving a known amount of the substance in the mobile phase.
- Filter both standard and sample solutions through a 0.45 μ m syringe filter.
- Equilibrate the HPLC system with the mobile phase.
- Inject the standard solution to determine the retention time and response factor.
- Inject the sample solution.
- Identify the **dimethyl phosphonate** peak in the sample chromatogram by comparing the retention time with the standard.
- Quantify the amount of **dimethyl phosphonate** in the sample by comparing the peak area with that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

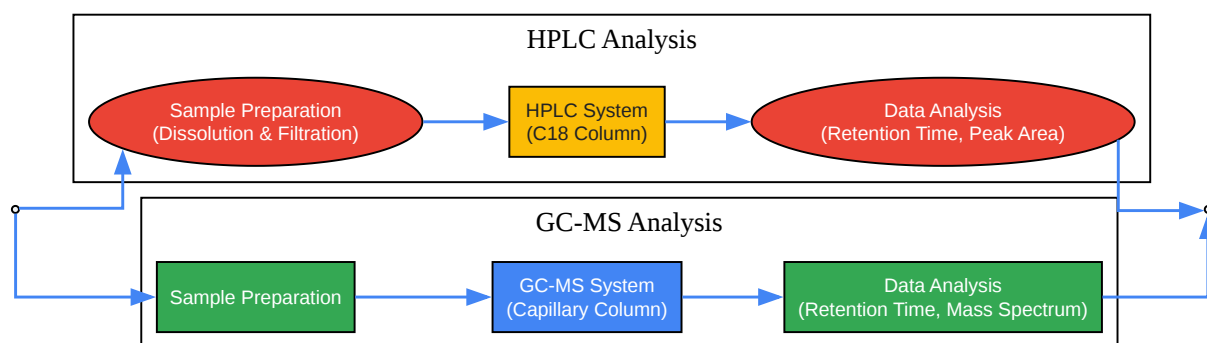
GC-MS is a sensitive method for the detection and quantification of **dimethyl phosphonate**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer
- Capillary column suitable for polar compounds (e.g., a wax-type column)

Procedure:

- Prepare a standard solution of **dimethyl phosphonate** in a suitable solvent (e.g., methanol or dichloromethane).
- Prepare the sample solution.
- Set the GC oven temperature program, injector temperature, and detector temperature.
- Inject the standard solution to determine the retention time and obtain the mass spectrum.
- Inject the sample solution.
- Identify **dimethyl phosphonate** by its retention time and the fragmentation pattern in the mass spectrum.
- Quantification can be performed using a calibration curve or an internal standard method.



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Figure 2. General experimental workflow for the analysis of **dimethyl phosphonate**.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR):

- $\delta \sim 3.8$ ppm (doublet, $J \approx 11\text{-}12$ Hz, 6H): This signal corresponds to the six protons of the two equivalent methoxy groups ($-\text{OCH}_3$). The doublet splitting is due to coupling with the phosphorus nucleus ($^2J_{\text{PH}}$).
- $\delta \sim 6.8$ ppm (doublet, $J \approx 700$ Hz, 1H): This signal is characteristic of the proton directly bonded to the phosphorus atom (P-H). The large coupling constant ($^1J_{\text{PH}}$) is a key feature.

^{13}C NMR (Carbon-13 NMR):

- $\delta \sim 53$ ppm (doublet, $J \approx 4$ Hz): This signal is assigned to the two equivalent carbons of the methoxy groups ($-\text{OCH}_3$). The small doublet splitting is due to two-bond coupling with the phosphorus nucleus ($^2J_{\text{PC}}$).

^{31}P NMR (Phosphorus-31 NMR):

- The ^{31}P NMR spectrum of **dimethyl phosphonate** typically shows a signal in the range of $\delta +7$ to $+11$ ppm (referenced to 85% H_3PO_4). The signal is a complex multiplet due to coupling with the methoxy protons and the proton directly attached to the phosphorus. If proton-decoupled, the spectrum simplifies to a singlet.

Infrared (IR) Spectroscopy

The IR spectrum of **dimethyl phosphonate** exhibits several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands of **Dimethyl Phosphonate**

Wavenumber (cm^{-1})	Vibration
~ 2440 cm^{-1}	P-H stretching
~ 1260 cm^{-1}	P=O stretching (phosphoryl group)
~ 1030 cm^{-1}	P-O-C stretching
$\sim 2960, \sim 2850$ cm^{-1}	C-H stretching (methyl groups)

Chemical Reactivity and Stability

- **Hydrolysis:** **Dimethyl phosphonate** hydrolyzes in aqueous solutions. The rate of hydrolysis is pH-dependent, being faster under basic conditions. The hydrolysis products are monomethyl phosphonate, phosphorous acid, and methanol.
- **Tautomerism:** **Dimethyl phosphonate** exists in tautomeric equilibrium with dimethyl phosphite, with the phosphonate form being predominant.
- **Reactivity:** The P-H bond is reactive and can participate in various reactions, such as addition to carbonyl compounds and alkenes. It is a key intermediate in the Michaelis-Arbuzov reaction.
- **Thermal Stability:** **Dimethyl phosphonate** is relatively stable but will decompose at high temperatures.

Biological Activity and Signaling Pathways

Currently, there is no significant evidence to suggest that **dimethyl phosphonate** is directly involved in specific biological signaling pathways in the context of drug development research. Its biological effects are primarily related to its toxicity at high concentrations and its role as a metabolite of certain organophosphorus pesticides. Phosphonate-containing compounds, in general, have been studied for a wide range of biological activities, but **dimethyl phosphonate** itself is not typically a lead compound in drug discovery.[4]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of **dimethyl phosphonate**, along with practical experimental protocols for its synthesis, purification, and analysis. The comprehensive data presented, including spectral information, will be a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize this important organophosphorus compound in their work.

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